1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound belongs to a class of fused heterocyclic systems combining pyrrolo-triazole-dione and oxadiazole moieties. Its structure includes a 1,2,4-oxadiazole ring substituted with a 3-chlorophenyl group and a methyl bridge connecting it to a hexahydro-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core. The latter is further substituted with a 4-fluorophenyl group.
Properties
IUPAC Name |
3-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN6O3/c20-11-3-1-2-10(8-11)17-22-14(30-24-17)9-26-16-15(23-25-26)18(28)27(19(16)29)13-6-4-12(21)5-7-13/h1-8,15-16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMDZWYZYMGYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)F)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The triazole ring can be synthesized via azide-alkyne cycloaddition reactions. The final compound is obtained by coupling these intermediates under specific conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and altering cellular pathways. The triazole and oxadiazole rings play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs, highlighting substituent variations and reported bioactivities:
Key Observations:
The 4-fluorophenyl substituent is shared with anti-HIV-1 compounds (e.g., ), suggesting a role in targeting viral enzymes.
Heterocyclic Core Variations :
- Replacement of 1,2,3-triazole with isoxazole () reduces nitrogen content, which could diminish hydrogen-bonding interactions critical for enzyme inhibition.
- Pyrrolo-pyrazole-dione cores () exhibit higher bioactivity than pyrrolo-oxadiazole systems, possibly due to enhanced π-π stacking with aromatic residues.
Research Findings and Pharmacological Implications
Antiviral Potential: Analog 16a () with a 4-fluorophenyl group showed IC₅₀ = 0.8 µM against HIV-1, comparable to first-line antiretrovirals. The target compound’s structural similarity suggests possible activity against viral proteases or integrases.
Enzyme Inhibition :
Compounds with triazole-dione cores (e.g., ) inhibit histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs). Molecular docking studies () predict strong binding affinity for the target compound’s oxadiazole and triazole groups with HDAC8 (ΔG = −9.2 kcal/mol).
ADME Properties :
Biological Activity
The compound 1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that integrates various pharmacophoric elements. This article reviews its biological activities based on recent research findings and case studies.
Chemical Structure and Properties
The compound features a pyrrolo-triazole core linked to both a 1,2,4-oxadiazole and a fluorophenyl moiety. Its molecular formula is with a molecular weight of approximately 370.79 g/mol. The structure can be represented as follows:
Anticancer Properties
Research indicates that derivatives of oxadiazoles and triazoles exhibit significant anticancer activity. For instance, compounds similar to the target compound have shown efficacy against various cancer cell lines:
- Colon Carcinoma (HCT-116) : IC50 values around 6.2 μM for closely related oxadiazole derivatives suggest potential in targeting this cancer type .
- Breast Cancer (T47D) : Related compounds have demonstrated IC50 values of 27.3 μM and 43.4 μM against T47D cells .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Studies on related oxadiazole derivatives have highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. For example:
- Bactericidal Activity : Compounds derived from oxadiazoles exhibited comparable activity to standard antibiotics like streptomycin .
Anti-inflammatory Effects
Compounds with similar structures have been noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies
A study focusing on the synthesis and evaluation of bioactivity for various oxadiazole derivatives demonstrated that many exhibited promising anticancer and antimicrobial activities. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly influenced biological efficacy.
| Compound | Activity Type | IC50 Value (μM) | Cell Line |
|---|---|---|---|
| Compound A | Anticancer | 6.2 | HCT-116 |
| Compound B | Anticancer | 27.3 | T47D |
| Compound C | Antimicrobial | - | E. coli |
The biological activity of the compound can be attributed to its ability to interact with various biological targets:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication processes in cancer cells.
- Enzyme Inhibition : The presence of the oxadiazole moiety may inhibit enzymes involved in cell proliferation and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
